methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride
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Overview
Description
Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride is an organic compound with the molecular formula C9H12ClNO2 It is a crystalline powder or crystals, often used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)-3-methylbenzoic acid with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester hydrochloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives .
Scientific Research Applications
Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)benzoate hydrochloride
- Methyl 4-aminobenzoate hydrochloride
- Methyl 3-methylbenzoate hydrochloride
Uniqueness
Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in synthesis and research .
Properties
CAS No. |
1196047-14-9 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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